molecular formula C42H50N12O8S B15193637 2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate CAS No. 72906-35-5

2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate

Cat. No.: B15193637
CAS No.: 72906-35-5
M. Wt: 883.0 g/mol
InChI Key: GHUMIEMHDFHOPG-UHFFFAOYSA-L
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Description

2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate is a complex organic compound with a unique structure that includes a triazolium ring, a diazenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate typically involves multiple steps. The initial step often includes the formation of the triazolium ring through a cyclization reaction involving appropriate precursors. This is followed by the introduction of the diazenyl group via a diazotization reaction. The final step involves esterification to form the benzoate ester. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate involves its interaction with specific molecular targets. The triazolium ring and diazenyl group are key functional groups that interact with biological molecules, potentially disrupting cellular processes. The compound may inhibit enzymes or interfere with DNA replication, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethyl-1,2,4-triazole: Shares the triazole ring structure but lacks the diazenyl and benzoate ester groups.

    Ethyl benzoate: Contains the benzoate ester but lacks the triazolium and diazenyl groups.

    Diazenyl derivatives: Compounds with similar diazenyl groups but different substituents.

Uniqueness

2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

CAS No.

72906-35-5

Molecular Formula

C42H50N12O8S

Molecular Weight

883.0 g/mol

IUPAC Name

2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate

InChI

InChI=1S/2C21H25N6O2.H2O4S/c2*1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)22-23-21-24-26(3)16-25(21)2;1-5(2,3)4/h2*5-13,16H,4,14-15H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

GHUMIEMHDFHOPG-UHFFFAOYSA-L

Canonical SMILES

CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NN(C=[N+]3C)C.CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NN(C=[N+]3C)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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